Cholest-5-en-3-yl 2,3-dimethoxybenzoate
Description
Cholest-5-en-3-yl 2,3-dimethoxybenzoate is a cholesteryl ester derivative where the 3-hydroxy group of cholesterol is esterified with 2,3-dimethoxybenzoic acid. This compound belongs to a class of sterol esters widely studied for their applications in cosmetics, pharmaceuticals, and materials science due to their amphiphilic properties. The 2,3-dimethoxy substitution on the benzoate moiety introduces steric and electronic effects that influence solubility, thermal stability, and intermolecular interactions.
Properties
Molecular Formula |
C36H54O4 |
|---|---|
Molecular Weight |
550.8 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,3-dimethoxybenzoate |
InChI |
InChI=1S/C36H54O4/c1-23(2)10-8-11-24(3)29-16-17-30-27-15-14-25-22-26(18-20-35(25,4)31(27)19-21-36(29,30)5)40-34(37)28-12-9-13-32(38-6)33(28)39-7/h9,12-14,23-24,26-27,29-31H,8,10-11,15-22H2,1-7H3 |
InChI Key |
YDKGIMKKCPTDLL-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C(=CC=C5)OC)OC)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C(=CC=C5)OC)OC)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between Cholest-5-en-3-yl 2,3-dimethoxybenzoate and related cholesteryl esters are summarized below, with insights drawn from experimental data on analogous systems:
Table 1: Comparative Analysis of Cholest-5-en-3-yl Esters
Key Findings from Comparative Studies:
Substituent Position Effects :
- In Cu(II) dimethoxybenzoate complexes, solubility follows the order 3,5- < 2,3- < 2,6- , attributed to inductive and steric effects of methoxy groups . By analogy, the 2,3-dimethoxy substitution in this compound may reduce solubility compared to para-substituted esters (e.g., p-ethoxybenzoate) due to increased steric hindrance.
- Thermal decomposition pathways in metal complexes vary with substituent positioning. For example, 2,3-dimethoxybenzoate Cu(II) decomposes via CuL₂·2H₂O → CuL₂ → CuO , while 3,5- and 2,6-substituted analogs follow distinct pathways . This suggests that the 2,3-dimethoxy group in the cholesteryl ester may similarly influence thermal stability through electron density modulation.
In cholesteryl esters, this could translate to stronger intermolecular interactions, affecting melting points or crystallinity. Compared to aliphatic esters (e.g., stearate), aromatic esters like 2,3-dimethoxybenzoate exhibit distinct UV absorption and polarity profiles, making them suitable for specialized applications in photostable formulations .
Functional Roles :
- Cholesteryl stearate’s long alkyl chain confers superior emollient properties, whereas aromatic esters like 2,3-dimethoxybenzoate may act as stabilizers or viscosity modifiers due to their planar aromatic structure .
- The para-ethoxy group in Cholest-5-en-3-yl p-ethoxybenzoate likely improves solubility in lipid matrices compared to ortho-methoxy substitutions, as seen in solubility trends for Cu(II) complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
